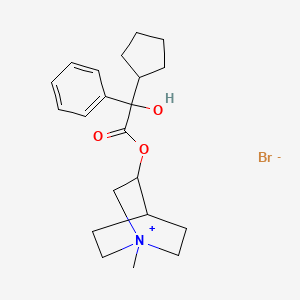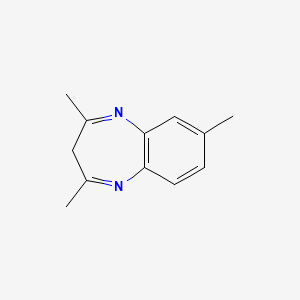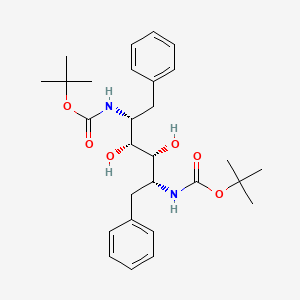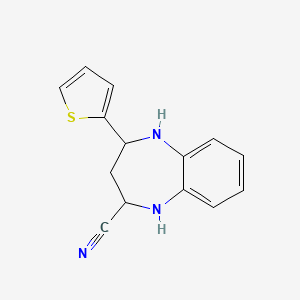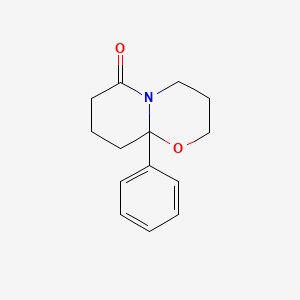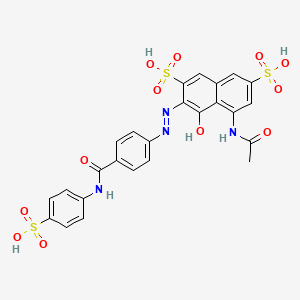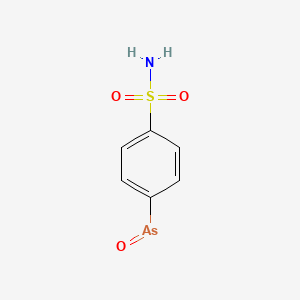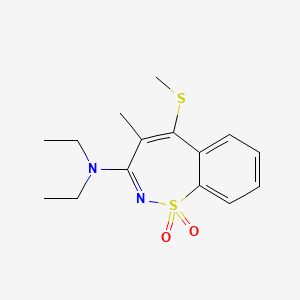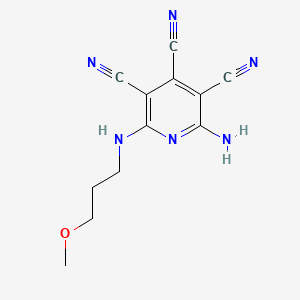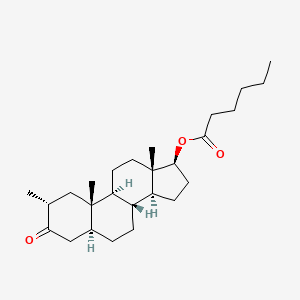
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). It is known for its potent androgenic properties and is used in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate typically involves the esterification of 5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl- with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Medicine: It is investigated for its potential therapeutic uses in hormone replacement therapy and the treatment of muscle-wasting diseases.
Industry: The compound is used in the development of performance-enhancing drugs and supplements.
作用機序
The mechanism of action of 5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate involves binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression and protein synthesis. The compound exerts its effects by promoting anabolic processes such as muscle growth and the development of male secondary sexual characteristics.
類似化合物との比較
Similar Compounds
17beta-Hydroxy-5alpha-androstan-3-one:
Drostanolone: A synthetic anabolic-androgenic steroid with similar structure and effects.
Stanolone: Another synthetic derivative of DHT with potent androgenic activity.
Uniqueness
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate is unique due to its specific esterification with hexanoic acid, which enhances its lipophilicity and prolongs its duration of action. This makes it particularly useful in medical and research applications where sustained release of the active compound is desired.
特性
CAS番号 |
13713-19-4 |
|---|---|
分子式 |
C26H42O3 |
分子量 |
402.6 g/mol |
IUPAC名 |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |
InChI |
InChI=1S/C26H42O3/c1-5-6-7-8-24(28)29-23-12-11-20-19-10-9-18-15-22(27)17(2)16-26(18,4)21(19)13-14-25(20,23)3/h17-21,23H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,23+,25+,26+/m1/s1 |
InChIキー |
XWJCZSVXJIFAAO-UZKCNQHNSA-N |
異性体SMILES |
CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C |
正規SMILES |
CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


